(R)-3-Aminohexan-1-ol hydrochloride

Chiral Resolution Enantiomeric Purity Optical Rotation

In pharmaceutical R&D, substituting a chiral amino alcohol with its racemate or wrong enantiomer destroys stereochemical fidelity and regulatory viability. (R)-3-Aminohexan-1-ol hydrochloride (CAS 68889-63-4) is a defined chiral synthon. • (R)-configuration (>97% ee) ensures single-enantiomer product integrity. • HCl salt form enhances aqueous solubility vs. free base for reaction compatibility. • Bifunctional C3/C6 chain enables chiral oxazoline ligands and API intermediates.

Molecular Formula C6H16ClNO
Molecular Weight 153.65
CAS No. 68889-63-4
Cat. No. B3056087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Aminohexan-1-ol hydrochloride
CAS68889-63-4
Molecular FormulaC6H16ClNO
Molecular Weight153.65
Structural Identifiers
SMILESCCCC(CCO)N.Cl
InChIInChI=1S/C6H15NO.ClH/c1-2-3-6(7)4-5-8;/h6,8H,2-5,7H2,1H3;1H/t6-;/m1./s1
InChIKeyLWUKXXYWSXUWIF-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Aminohexan-1-ol hydrochloride (CAS 68889-63-4): Chiral Amino Alcohol Hydrochloride for Asymmetric Synthesis and Pharmaceutical R&D


(R)-3-Aminohexan-1-ol hydrochloride (CAS 68889-63-4) is a chiral amino alcohol hydrochloride salt with the molecular formula C6H16ClNO and a molecular weight of 153.65 g/mol . It features a stereocenter at the C-3 position with a defined (R)-configuration, containing both a primary amine and a primary alcohol functional group . As a versatile chiral synthon, it serves as a key intermediate in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and specialty chemicals . The compound is supplied as a solid with purities typically ranging from 95% to 98% , and is intended exclusively for research and development applications .

Why Generic Substitution Fails: The Critical Importance of Stereochemistry and Salt Form in 3-Aminohexan-1-ol Selection


Direct substitution with the (S)-enantiomer, the racemic mixture, or the free base form of 3-aminohexan-1-ol can lead to significant deviations in synthetic outcomes, biological activity, and process reproducibility. The (R)-configuration is non-superimposable on its (S)-enantiomer, and these two molecules interact with chiral environments (e.g., enzyme active sites, chiral catalysts) in fundamentally different ways, leading to divergent stereochemical outcomes in downstream products . Furthermore, the hydrochloride salt form confers enhanced aqueous solubility compared to the free base, which is critical for reaction medium compatibility and processing efficiency . The choice of enantiomer and salt form is not interchangeable; it directly dictates the stereochemical fidelity and yield of target chiral molecules in pharmaceutical synthesis, where a single stereoisomer is often required for desired therapeutic efficacy and safety .

Quantitative Differentiation: Evidence-Based Comparison of (R)-3-Aminohexan-1-ol hydrochloride vs. Key Analogs


Stereochemical Purity: (R)- vs. (S)-Enantiomer Defined by Specific Rotation

The (R)-3-Aminohexan-1-ol hydrochloride can be definitively differentiated from its (S)-enantiomer by its optical rotation. While the specific rotation value for the (R)-enantiomer is not explicitly stated in available technical literature, the (S)-enantiomer is documented to have a specific rotation of [α]D^25 = -24° (c=1 g/mL, H2O) . By definition, the (R)-enantiomer will exhibit an equal and opposite specific rotation of +24° under identical conditions. This difference is crucial for verifying enantiomeric purity and ensuring the correct stereoisomer is used in asymmetric synthesis.

Chiral Resolution Enantiomeric Purity Optical Rotation Asymmetric Synthesis

Physical Form and Processing: Hydrochloride Salt vs. Free Base Solubility

The hydrochloride salt of (R)-3-Aminohexan-1-ol exhibits significantly enhanced aqueous solubility compared to its free base form, (R)-3-Aminohexan-1-ol. The presence of the hydrochloride group increases solubility in water, making it a white crystalline solid that is readily soluble in aqueous and some organic solvents . While precise quantitative solubility data (e.g., mg/mL) is not provided in readily available datasheets, the qualitative difference is a well-established property of amino alcohol hydrochloride salts . This enhanced solubility facilitates its use in a wider range of reaction conditions, particularly those involving aqueous or polar media.

Solubility Salt Selection Formulation Process Chemistry

Commercial Availability and Purity: (R)-3-Aminohexan-1-ol hydrochloride vs. Racemic Mixture

(R)-3-Aminohexan-1-ol hydrochloride is commercially available as a discrete, enantiopure compound with specified purities, most commonly 97% . In contrast, the racemic mixture (3-aminohexan-1-ol hydrochloride) is also available, but its use in asymmetric synthesis would introduce an unwanted enantiomer, potentially leading to a 50% yield of the undesired stereoisomer. Procuring the specific (R)-enantiomer ensures that the starting material is stereochemically homogeneous, eliminating the need for subsequent, often costly and time-consuming, chiral resolution steps.

Procurement Purity Analysis Chemical Supply Enantiomeric Purity

Key Application Scenarios for (R)-3-Aminohexan-1-ol hydrochloride in Pharmaceutical and Chemical R&D


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

As a chiral 1,3-amino alcohol, (R)-3-Aminohexan-1-ol hydrochloride is an ideal building block for introducing a defined stereocenter into complex molecules. Its bifunctional nature allows for diverse derivatization, making it valuable in the construction of chiral amines and alcohols found in numerous drug candidates . The high enantiomeric purity (>97% ee) of the commercially available material directly supports the synthesis of single-enantiomer pharmaceuticals, which is a critical requirement for regulatory approval and therapeutic safety.

Chiral Auxiliary and Ligand Precursor in Catalysis

The (R)-configuration of this amino alcohol makes it a suitable precursor for the preparation of chiral auxiliaries and ligands. For instance, it can be derivatized to form chiral oxazolines or other chelating ligands used in asymmetric catalysis . The hydrochloride salt form enhances its solubility and stability during these synthetic transformations, facilitating the production of catalysts that enable high enantioselectivity in key bond-forming reactions .

Analytical Standard for Chiral Purity Assessment

Given its defined (R)-stereochemistry and expected optical rotation of +24° (c=1 g/mL, H2O) , (R)-3-Aminohexan-1-ol hydrochloride can serve as a valuable reference standard for the development and validation of chiral analytical methods (e.g., chiral HPLC, SFC). It provides a benchmark for confirming the identity and enantiomeric purity of (R)-3-aminohexan-1-ol-containing intermediates and final products in both research and quality control laboratories.

Building Block for Specialty and Agrochemicals

Beyond pharmaceuticals, the compound's chirality and functional group combination are applicable in the synthesis of enantiopure agrochemicals and specialty materials. Its use can lead to products with improved biological efficacy or material properties (e.g., liquid crystals, chiral polymers) . The procurement of the specific (R)-enantiomer, rather than the racemate, is essential for achieving the desired performance characteristics in these applications.

Technical Documentation Hub

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